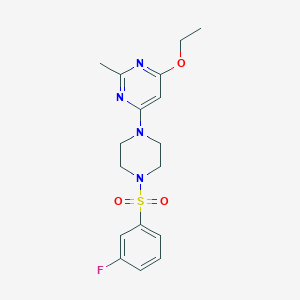

![molecular formula C18H19N3O3S B2587846 N-[2-hidroxi-2-(1-metil-1H-indol-3-il)etil]-N'-[(tiofen-2-il)metil]etandiamida CAS No. 1448047-43-5](/img/structure/B2587846.png)

N-[2-hidroxi-2-(1-metil-1H-indol-3-il)etil]-N'-[(tiofen-2-il)metil]etandiamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

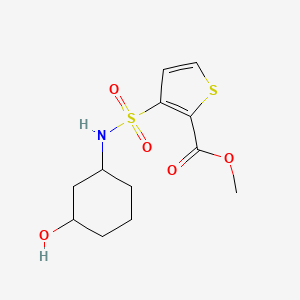

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.

BenchChem offers high-quality N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Naproxeno, un fármaco antiinflamatorio no esteroideo (AINE), comparte similitudes estructurales con nuestro compuesto. El naproxeno se utiliza para tratar el dolor, los calambres menstruales y enfermedades inflamatorias como la artritis reumatoide. Funciona inhibiendo ambas isoenzimas de la ciclooxigenasa (COX) (COX-1 y COX-2), lo que lleva a efectos analgésicos y antiinflamatorios .

- Los ensayos en curso sugieren que el naproxeno podría combinar una actividad antiviral de amplio espectro con su acción antiinflamatoria, lo que podría reducir la mortalidad respiratoria grave asociada con COVID-19 .

- Los derivados de la triptamina juegan un papel fundamental en el cuerpo humano, regulando los procesos dentro del sistema nervioso central, incluyendo el sueño, la cognición, la memoria, la regulación de la temperatura y el comportamiento .

- Estos compuestos tienen diversas propiedades farmacológicas y están involucrados en varias respuestas fisiológicas .

Actividad Antiinflamatoria

Neuromodulación y Comportamiento

Características Compartidas con Neuromoduladores y Derivados Psicoactivos

Potencial de Molécula Híbrida

En resumen, este compuesto cierra la brecha entre los agentes antiinflamatorios y los neuromoduladores, abriendo caminos para futuras investigaciones y posibles aplicaciones terapéuticas. Sus propiedades duales lo convierten en un candidato intrigante para futuros estudios en desarrollo de fármacos y gestión de enfermedades . 🌟

Mecanismo De Acción

Target of Action

Indole derivatives, such as “N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the compound and its functional groups.

Mode of Action

The interaction of “N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide” with its targets would depend on the specific nature of these targets. Generally, indole derivatives can interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and direct activation or inhibition .

Biochemical Pathways

The affected pathways would depend on the specific targets of “N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide”. Indole derivatives have been found to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and various infectious diseases .

Result of Action

The molecular and cellular effects of “N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide” would depend on its specific targets and mode of action. For example, if the compound were found to inhibit a key enzyme in a cancer-related pathway, its action could result in decreased proliferation of cancer cells .

Análisis Bioquímico

Biochemical Properties

The indole nucleus in N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are often key to its biological activity

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

N'-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-21-11-14(13-6-2-3-7-15(13)21)16(22)10-20-18(24)17(23)19-9-12-5-4-8-25-12/h2-8,11,16,22H,9-10H2,1H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGQYUXBVCSTFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

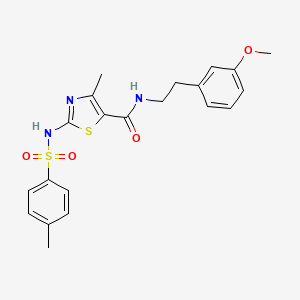

![N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2587763.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2587765.png)

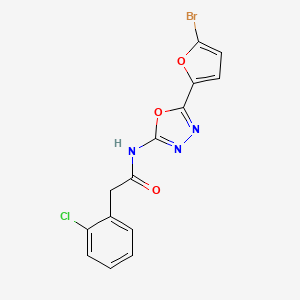

![1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea](/img/structure/B2587772.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide](/img/structure/B2587774.png)

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine](/img/structure/B2587777.png)

![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2587781.png)

![1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2587782.png)

![2-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2587784.png)